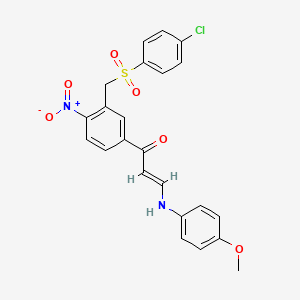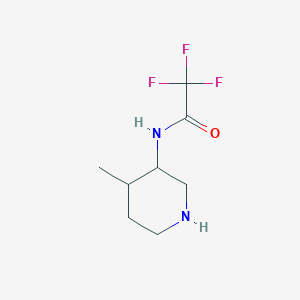![molecular formula C14H16N2O2S B2748274 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide CAS No. 2097898-74-1](/img/structure/B2748274.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide is a heterocyclic compound that features a thiophene ring, a pyrrolidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Group: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the pyrrolidine ring.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine-thiophene intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.
Reduction: The compound can be reduced to modify the functional groups on the rings, such as reducing the amide bond to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or epoxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide
- N-{1-[(thiophen-3-yl)methyl]pyrrolidin-2-yl}furan-2-carboxamide
- N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide
Uniqueness
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Propiedades
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDVSEOKPPYSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)


![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid](/img/structure/B2748204.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)


![Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B2748211.png)

![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
